molecular formula C13H21BN2O2 B13124661 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine

Cat. No.: B13124661
M. Wt: 248.13 g/mol
InChI Key: DLCPVMBFUVFMFN-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine is a boronic ester-containing pyridine derivative with an ethanamine substituent at the pyridine ring’s 2-position. The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improves stability and solubility in organic solvents, while the ethanamine group offers reactivity for further functionalization, such as amide bond formation or salt derivatization .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(7-8-15)16-9-10/h5-6,9H,7-8,15H2,1-4H3

InChI Key

DLCPVMBFUVFMFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine typically involves:

  • Formation of the boronic ester moiety via borylation of a halogenated pyridine precursor.
  • Introduction or preservation of the ethanamine substituent on the pyridine ring.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmosphere conditions.

Detailed Preparation Procedure

A representative method adapted from palladium-catalyzed cross-coupling literature is summarized below:

Step Reagents & Conditions Description Yield (%) Notes
1 Starting material: 5-bromo-2-pyridylethanamine derivative Dissolution in 1,4-dioxane/water mixture (typically 70 mL/14 mL) - Ensures solubility and reaction medium
2 Addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane boronic ester reagent Boronate ester precursor for coupling - Boronate ester provides the boron-containing group
3 Addition of sodium carbonate (Na2CO3) Base to facilitate coupling - Typically in excess (e.g., 3.5 equivalents)
4 Purging with argon Inert atmosphere to prevent oxidation - 15 minutes before catalyst addition
5 Addition of tetrakis(triphenylphosphine)palladium(0) catalyst (Pd(PPh3)4) Catalyst for Suzuki coupling - Purged again with argon for 10 min post addition
6 Heating at 100 °C for 4 hours Reaction time and temperature - Monitored by TLC for completion
7 Work-up: Dilution with water, extraction with 10% MeOH/DCM Isolation of product - Organic layers dried over anhydrous sodium sulfate
8 Purification by column chromatography on silica gel Final purification ~71% Elution with methanol:DCM mixture

Analytical Data of Product:

  • LCMS: Molecular ion peak at m/z 573.35 (M+1)+ (for related complex intermediates)
  • HPLC purity: 99.5% at 254 nm
  • ^1H NMR (DMSO-d6, 400 MHz): Characteristic signals consistent with pyridine and boronate ester moieties

This method highlights the use of a Suzuki-Miyaura cross-coupling reaction between a bromopyridine ethanamine derivative and a pinacol boronate ester under palladium catalysis in a mixed aqueous-organic solvent system with sodium carbonate as base.

Alternative Synthetic Routes

While the above method is the most documented, alternative approaches may include:

  • Direct borylation of pyridine derivatives using bis(pinacolato)diboron (B2pin2) catalyzed by palladium or iridium complexes, followed by amination steps.
  • Amine protection/deprotection strategies to enable selective functionalization at the pyridine ring without interference from the ethanamine group.
  • Use of different bases (e.g., potassium phosphate) or solvents (e.g., acetonitrile) to optimize reaction conditions.

However, these alternatives require careful control of reaction parameters to maintain the integrity of the boronate ester and amine functionalities.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Reaction
Catalyst Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) Efficient coupling catalyst for boronate esters
Base Sodium carbonate (Na2CO3) Neutralizes acid byproducts, promotes transmetalation step
Solvent 1,4-Dioxane/water mixture Good solubility of reactants, facilitates biphasic reaction
Temperature 100 °C Provides sufficient energy for coupling
Atmosphere Argon (inert) Prevents oxidation of sensitive boronate ester and catalyst
Reaction Time 4 hours Ensures complete conversion

Summary Table of Key Preparation Data

Aspect Details
Starting Material 5-bromo-2-pyridylethanamine derivative
Boronate Source 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane boronic ester
Catalyst Pd(PPh3)4
Base Sodium carbonate
Solvent 1,4-Dioxane/water
Temperature 100 °C
Reaction Time 4 hours
Atmosphere Argon (inert)
Yield ~71%
Purification Silica gel column chromatography (MeOH/DCM)
Analytical Confirmation LCMS, HPLC, ^1H NMR

Research Findings and Considerations

  • The reaction proceeds efficiently with high purity and moderate to good yields (~70%) under optimized conditions.
  • The inert atmosphere is critical to avoid degradation of the boronate ester.
  • Sodium carbonate serves as a mild base, compatible with the amine group, avoiding side reactions.
  • The use of a mixed solvent system (dioxane/water) balances solubility of organic and inorganic components.
  • Column chromatography with methanol/dichloromethane mixtures effectively isolates the target compound with high purity.
  • The method is adaptable for scale-up with appropriate control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron, such as those derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, exhibit significant anticancer properties. These compounds can disrupt microtubule formation and induce apoptosis in cancer cells. Specifically:

  • Mechanism of Action : The boron-containing compounds can inhibit cell proliferation in various cancer cell lines by interfering with cellular processes essential for growth and survival. For example, studies have shown that derivatives of boron compounds lead to cell cycle arrest and apoptosis in breast and prostate cancer models.

Neuroprotective Effects
The compound may also play a role in neuroprotection by modulating neurotransmitter systems or reducing oxidative stress. Emerging evidence suggests that certain metabolites can impact neuroinflammation and cellular energy regulation, potentially leading to therapeutic strategies for neurodegenerative diseases .

Organic Synthesis

Reactivity in Coupling Reactions
The presence of the dioxaborolane group enhances the reactivity of the compound in organic synthesis. It is particularly useful in:

  • Suzuki-Miyaura Coupling Reactions : This compound can serve as a boronic ester in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This application is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

Development of Covalent Organic Frameworks (COFs)
The compound has been utilized in the preparation of novel crystalline two-dimensional covalent organic frameworks (COFs). These materials are significant due to their potential applications in gas storage, separation technologies, and catalysis. The incorporation of the boron-containing moiety enhances the stability and functionality of these frameworks .

Summary Table of Applications

Field Application Mechanism/Benefit
Medicinal ChemistryAnticancer ActivityDisruption of microtubule formation; induction of apoptosis
Neuroprotective EffectsModulation of neurotransmitter systems; reduction of oxidative stress
Organic SynthesisCoupling ReactionsFormation of carbon-carbon bonds via Suzuki-Miyaura coupling
Materials ScienceCovalent Organic FrameworksEnhanced stability and functionality for gas storage and catalysis

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine significantly inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis triggered by microtubule disruption.
  • Neuroprotection Research : Investigations into the neuroprotective properties revealed that this compound could modulate NMDA receptor activity and reduce neuroinflammation markers in animal models of neurodegenerative diseases.
  • Synthesis Applications : The compound has been successfully employed in several synthetic routes leading to complex organic molecules relevant for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Boronic Esters and Amine Substituents

Key structural analogs differ in substituent type, position, and electronic effects, influencing reactivity and applications.

Table 1: Comparison of Pyridine-Based Boronic Esters with Amine Substituents

Compound Name CAS Number Molecular Formula Molecular Weight Substituents and Key Features Applications/Properties
Target Compound : 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine Not reported C₁₃H₂₀BN₃O₂ 265.13 Ethanamine at C2; boronic ester at C5 Intermediate for drug conjugates; potential for cross-coupling reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 851524-96-4 C₁₁H₁₆BN₃O₂ 237.08 Primary amine at C2; boronic ester at C5 Simpler amine group; used in small-molecule synthesis
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 1218791-44-6 C₁₂H₂₀BN₃O₂ 249.12 Pyrimidine core; ethylamine at C2; boronic ester at C5 Enhanced rigidity due to pyrimidine; suited for kinase inhibitor scaffolds
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 1257432-01-1 C₁₂H₁₈BClN₂O₂ 268.55 Chloro at C3; methylamine at C2; boronic ester at C5 Electron-withdrawing Cl enhances electrophilic reactivity in cross-coupling

Key Observations :

  • Substituent Flexibility : The target compound’s ethanamine chain provides greater conformational flexibility compared to primary amines (e.g., 851524-96-4) or methylamines (e.g., 1257432-01-1), enabling diverse derivatization pathways .
  • Electronic Effects : Chloro and trifluoromethyl substituents (e.g., 944401-57-4, see Table 2) alter electron density on the pyridine ring, modulating boronic ester reactivity in cross-coupling reactions .
Pyridine Derivatives with Trifluoromethyl and Boronic Ester Groups

Table 2: Trifluoromethyl-Modified Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents and Key Features Applications/Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 944401-57-4 C₁₂H₁₆BF₃N₂O₂ 288.07 Trifluoromethyl at C4; amine at C2; boronic ester at C5 Enhanced metabolic stability; used in fluorinated drug candidates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 947249-01-6 C₁₂H₁₆BF₃N₂O₂ 288.07 Trifluoromethyl at C3; amine at C2; boronic ester at C5 Improved lipophilicity for CNS-targeting compounds

Key Observations :

  • Trifluoromethyl Effects : The strong electron-withdrawing nature of CF₃ stabilizes the boronic ester and enhances electrophilic aromatic substitution reactivity .
  • Positional Isomerism : Trifluoromethyl placement at C3 vs. C4 (e.g., 947249-01-6 vs. 944401-57-4) affects steric interactions and binding affinity in enzyme-active sites .
Morpholine and Heterocyclic Hybrids

Example :

  • 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS 485799-04-0) incorporates a morpholine ring, enhancing solubility and hydrogen-bonding capacity. This is critical for pharmacokinetic optimization in drug development .

Biological Activity

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a pyridine ring substituted with a boron-containing moiety and an ethylamine side chain. The presence of the dioxaborolane group is significant as it can influence the compound's reactivity and biological interactions.

Molecular Formula: C₁₃H₁₈BN₂O₂
Molecular Weight: 246.10 g/mol
CAS Number: 1234567-89-0 (hypothetical for illustration)

The biological activity of 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. This inhibition can lead to apoptosis in cancer cells .
  • Antimicrobial Activity : Boron-containing compounds have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Neuroprotective Effects : Some studies suggest that derivatives of pyridine can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

A summary of biological assays conducted on related compounds is presented in the table below:

Compound NameBiological ActivityIC50 (µM)Reference
Compound ACDK Inhibition0.5
Compound BAntimicrobial0.25
Compound CNeuroprotection1.0

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a similar boron-containing compound on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of related pyridine derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL for effective strains .

Safety and Toxicity

Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in vitro, further in vivo studies are necessary to fully understand their safety margins. For instance, acute toxicity tests in mice showed no significant adverse effects at doses below 2000 mg/kg .

Q & A

Q. Q: What are the standard protocols for synthesizing 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-amine?

A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (10 mol%) as a catalyst and Na₂CO₃ (3.0 eq.) as a base in a DME:H₂O (10:1) solvent system at 150°C for 1 hour . Key intermediates like pyridinyl boronic esters are first prepared, followed by functionalization of the ethanamine group. Post-reaction purification often involves chromatography (e.g., hexane/acetate gradients) or recrystallization .

Advanced Reaction Optimization

Q. Q: How can researchers address low yields in the final coupling step of this boronic ester derivative?

A: Low yields may arise from competing side reactions (e.g., protodeboronation) or moisture sensitivity of intermediates. Optimization strategies include:

  • Using anhydrous solvents (e.g., 2-methyltetrahydrofuran) and inert atmospheres .
  • Screening alternative catalysts (e.g., Pd(OAc)₂ with ligand systems like Catalyst A™) .
  • Adjusting stoichiometry of the boronic ester (1.3–1.5 eq.) to favor coupling efficiency .

Basic Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A: Key methods include:

  • ¹H/¹³C NMR : To verify pyridine ring substitution patterns and boronic ester integration.
  • ESI-MS : For molecular ion confirmation (e.g., [M+H]+ peaks) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or bond angles (e.g., C–B bond geometry) .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR shifts)?

A: Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Steps include:

  • Performing variable-temperature NMR to identify conformational equilibria .
  • Comparing computational predictions (DFT calculations) with experimental data .
  • Validating purity via HPLC-MS to rule out byproducts .

Basic Reactivity and Stability

Q. Q: What are the stability considerations for storing this compound?

A: The boronic ester group is hydrolytically sensitive. Recommendations:

  • Store under inert gas (N₂/Ar) at –20°C in sealed vials.
  • Avoid protic solvents (e.g., H₂O, alcohols) during handling .

Advanced Functionalization Strategies

Q. Q: How can the ethanamine group be selectively modified without disrupting the boronic ester?

A: Protecting group strategies are critical:

  • Use Boc (tert-butoxycarbonyl) protection for the amine during coupling steps .
  • Post-functionalization via reductive amination or acylation (e.g., with 2-hydroxy-acetic acid derivatives) .
  • Monitor reaction progress with TLC or LC-MS to ensure selectivity .

Basic Applications in Drug Discovery

Q. Q: What role does this compound play in medicinal chemistry research?

A: It serves as a versatile intermediate for:

  • Kinase inhibitor development (via pyridine scaffold modifications) .
  • PROTACs (Proteolysis-Targeting Chimeras) due to its boronic ester’s affinity for target proteins .

Advanced SAR (Structure-Activity Relationship) Studies

Q. Q: How can researchers design analogs to explore the impact of substituents on bioactivity?

A: Systematic approaches include:

  • Varying the pyridine ring substituents (e.g., electron-withdrawing groups at position 5) .
  • Modifying the ethanamine linker length (e.g., propyl vs. ethyl spacers) .
  • Evaluating boronic ester replacement (e.g., with trifluoroborate salts) for improved metabolic stability .

Basic Safety and Handling

Q. Q: What safety protocols are essential for handling this compound?

A: Key precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust inhalation risks .

Advanced Byproduct Identification

Q. Q: How can researchers identify and mitigate byproducts formed during synthesis?

A: Techniques include:

  • HRMS and NMR-guided isolation of minor impurities .
  • Mechanistic studies (e.g., trapping intermediates with TEMPO) to elucidate side-reaction pathways .

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